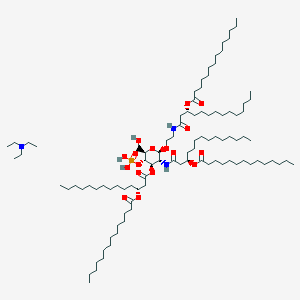![molecular formula C51H76N6O8 B1243383 1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1243383.png)
1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BILD-1357 is a small molecule drug initially developed by Bio-Méga Research Division. It functions as an inhibitor of herpes simplex virus ribonucleotide reductase, an enzyme crucial for the replication of viral DNA. This compound was designed to prevent the association of the two subunits of herpes simplex virus ribonucleotide reductase, thereby inhibiting the replication of the virus .
Preparation Methods
The synthesis of BILD-1357 involves several key modifications to enhance its antiviral potency. The preparation includes the incorporation of a stereochemically defined (2,6-dimethylcyclohexyl)amino N-terminus, two ketomethylene amide bond isosteres, and a (1-ethylneopentyl)amino C-terminus. These modifications were built upon previous work with similar compounds, leading to the creation of BILD-1357, which is significantly more potent than its predecessors .
Chemical Reactions Analysis
BILD-1357 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include ketomethylene amide bond isosteres and (phenylpropionyl)valine. The major products formed from these reactions are derivatives with enhanced antiviral activity .
Scientific Research Applications
BILD-1357 has been extensively studied for its antiviral properties, particularly against herpes simplex virus. It has shown improved antiviral potency in cell culture and in a murine ocular model of herpes simplex virus-induced keratitis. The compound’s ability to inhibit herpes simplex virus ribonucleotide reductase makes it a valuable tool in the study of viral replication and potential therapeutic applications .
Mechanism of Action
The mechanism of action of BILD-1357 involves the inhibition of herpes simplex virus ribonucleotide reductase. By preventing the association of the enzyme’s two subunits, BILD-1357 effectively halts the replication of viral DNA. This inhibition is achieved through the compound’s unique structural modifications, which enhance its binding affinity and potency .
Comparison with Similar Compounds
BILD-1357 is part of a series of peptidomimetic inhibitors designed to target herpes simplex virus ribonucleotide reductase. Compared to its predecessors, such as BILD-1263, BILD-1357 exhibits significantly higher antiviral potency. The incorporation of specific structural modifications, such as the (2,6-dimethylcyclohexyl)amino N-terminus and (1-ethylneopentyl)amino C-terminus, distinguishes BILD-1357 from other similar compounds .
Properties
Molecular Formula |
C51H76N6O8 |
|---|---|
Molecular Weight |
901.2 g/mol |
IUPAC Name |
1-[(1S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-benzyl-3-phenylpropanoyl)-methylamino]-3-methylbutanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-oxo-4-pyrrolidin-1-ylbutanoyl]amino]-2-[[(3R)-2,2-dimethylpentan-3-yl]amino]-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C51H76N6O8/c1-11-38(49(4,5)6)53-46(62)42(51(48(64)65)26-18-19-27-51)55-43(59)37(32-39(58)57-28-20-21-29-57)52-45(61)41(50(7,8)9)54-44(60)40(33(2)3)56(10)47(63)36(30-34-22-14-12-15-23-34)31-35-24-16-13-17-25-35/h12-17,22-25,33,36-38,40-42H,11,18-21,26-32H2,1-10H3,(H,52,61)(H,53,62)(H,54,60)(H,55,59)(H,64,65)/t37-,38+,40-,41+,42+/m0/s1 |
InChI Key |
QRACUPFHILQVKO-ZEIRWQBWSA-N |
Isomeric SMILES |
CC[C@H](C(C)(C)C)NC(=O)[C@H](C1(CCCC1)C(=O)O)NC(=O)[C@H](CC(=O)N2CCCC2)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
CCC(C(C)(C)C)NC(=O)C(C1(CCCC1)C(=O)O)NC(=O)C(CC(=O)N2CCCC2)NC(=O)C(C(C)(C)C)NC(=O)C(C(C)C)N(C)C(=O)C(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Synonyms |
BILD 1357 BILD-1357 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


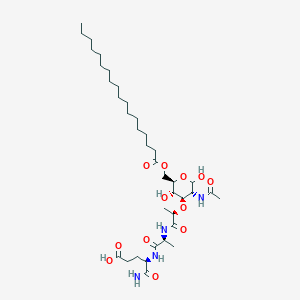
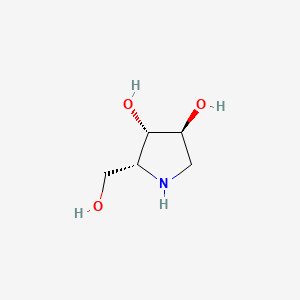
![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile;hydrochloride](/img/structure/B1243306.png)

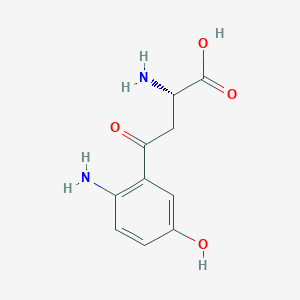
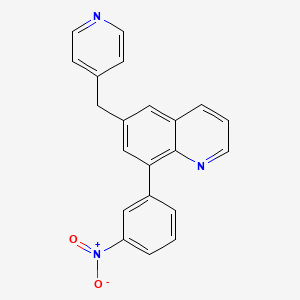
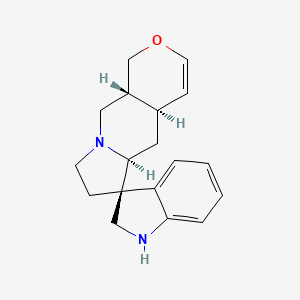
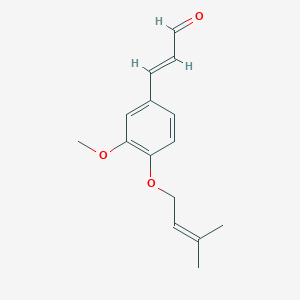
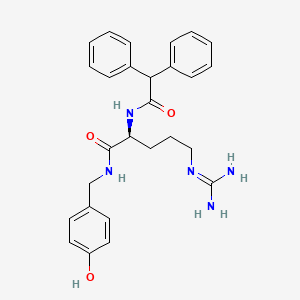
![[2-hydroxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] 14,16-dimethyloctadecanoate](/img/structure/B1243320.png)
![[(2R,3R,4S,5R)-2-[[[(2S)-2-(2,4-dichloro-5-methoxyphenoxy)propanoyl]amino]methyl]-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl] (2S)-2-amino-3-methylbutanoate](/img/structure/B1243321.png)
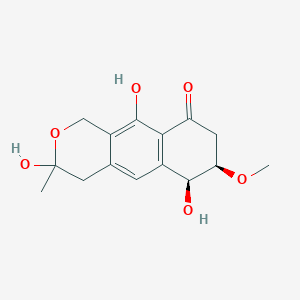
![(2E,4E)-N-[2-[[(2R,3R,4R,5R,6S)-2-(1,2-Dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1243324.png)
